Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
Overview
Description
Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a complex organic compound that belongs to the class of benzoxazepines. Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring. This particular compound is characterized by the presence of a tert-butyl ester group, a formyl group, and a tetrahydrobenzoxazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Core: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-aminophenol and a suitable aldehyde or ketone.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzoxazepine intermediate is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a base catalyst like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazepine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles or nucleophiles depending on the desired substitution
Major Products
Oxidation: Tert-butyl 6-carboxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
Reduction: Tert-butyl 6-hydroxymethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
Scientific Research Applications
Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoxazepine core can interact with various receptors or ion channels, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-hydroxymethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
- Tert-butyl 6-carboxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
Uniqueness
Tert-butyl 6-formyl-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is unique due to the presence of the formyl group, which imparts specific reactivity and potential biological activity. The combination of the benzoxazepine core with the formyl and tert-butyl ester groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 6-formyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-7-8-19-13-6-4-5-11(10-17)12(13)9-16/h4-6,10H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQVYUFIQYSRGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=CC=CC(=C2C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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